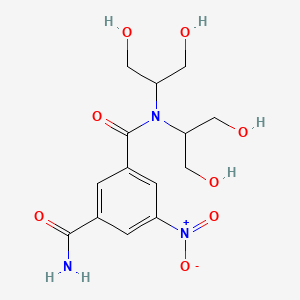
N~1~,N~1~-Bis(1,3-dihydroxypropan-2-yl)-5-nitrobenzene-1,3-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~1~-Bis(1,3-dihydroxypropan-2-yl)-5-nitrobenzene-1,3-dicarboxamide is a complex organic compound characterized by its unique structural features. This compound contains a benzene ring substituted with nitro and carboxamide groups, along with dihydroxypropyl chains. Such compounds are often of interest in various fields of chemistry and biochemistry due to their potential reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Bis(1,3-dihydroxypropan-2-yl)-5-nitrobenzene-1,3-dicarboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the benzene ring using concentrated nitric acid and sulfuric acid.
Amidation: Formation of the carboxamide groups through the reaction of carboxylic acids with amines.
Hydroxylation: Addition of hydroxyl groups to the propyl chains using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale nitration and amidation processes, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems might be employed to optimize the production process.
化学反应分析
Types of Reactions
N~1~,N~1~-Bis(1,3-dihydroxypropan-2-yl)-5-nitrobenzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes from the hydroxyl groups.
Reduction: Formation of amines from the nitro group.
Substitution: Formation of various substituted benzene derivatives.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals or materials.
作用机制
The mechanism by which N1,N~1~-Bis(1,3-dihydroxypropan-2-yl)-5-nitrobenzene-1,3-dicarboxamide exerts its effects depends on its specific interactions with molecular targets. For example:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Reactive Intermediates: The compound may generate reactive intermediates that interact with cellular components.
相似化合物的比较
Similar Compounds
N~1~,N~1~-Bis(1,3-dihydroxypropan-2-yl)-benzene-1,3-dicarboxamide: Lacks the nitro group, potentially altering its reactivity and applications.
N~1~,N~1~-Bis(1,3-dihydroxypropan-2-yl)-5-chlorobenzene-1,3-dicarboxamide: Contains a chlorine substituent instead of a nitro group, which may affect its chemical properties.
属性
CAS 编号 |
60166-97-4 |
|---|---|
分子式 |
C14H19N3O8 |
分子量 |
357.32 g/mol |
IUPAC 名称 |
3-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-nitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C14H19N3O8/c15-13(22)8-1-9(3-10(2-8)17(24)25)14(23)16(11(4-18)5-19)12(6-20)7-21/h1-3,11-12,18-21H,4-7H2,(H2,15,22) |
InChI 键 |
MJGROMGZRNDWFR-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1C(=O)N(C(CO)CO)C(CO)CO)[N+](=O)[O-])C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


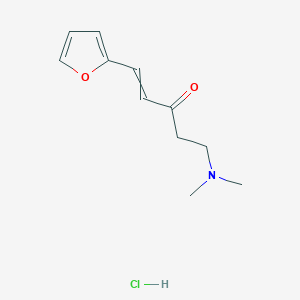
![N-Ethyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B14615738.png)
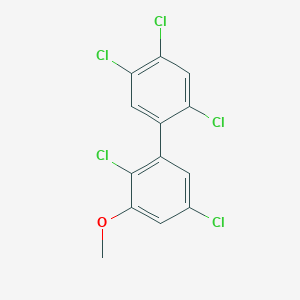

![2-[4-(Propan-2-yl)phenyl]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14615760.png)
![2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14615768.png)
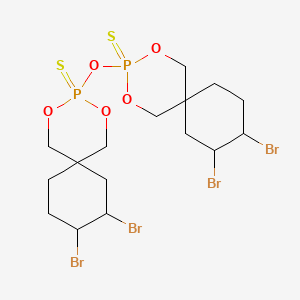
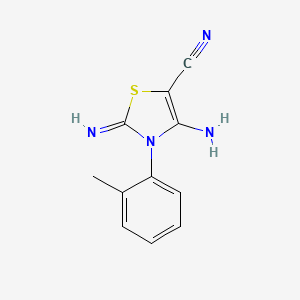
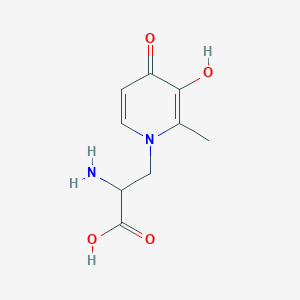

![7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoic acid](/img/structure/B14615793.png)
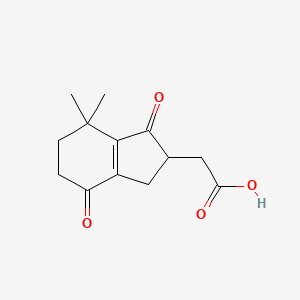
![4-[(4-Bromophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14615816.png)

